Valechlorine

Vue d'ensemble

Description

Molecular Structure Analysis

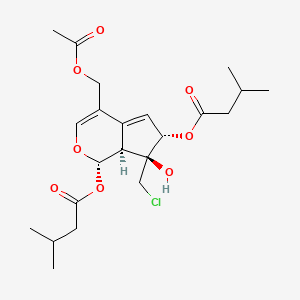

The molecular structure of Valechlorine consists of multiple functional groups, including acetyl, chloromethyl, and hydroxy groups . The compound also contains ester linkages and a cyclopenta[c]pyran ring structure . More detailed structural analysis would require advanced techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis

Valechlorine is an oil in appearance . It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More detailed physical and chemical properties would require experimental determination.Applications De Recherche Scientifique

Comprehensive Analysis of Valechlorine’s Scientific Research Applications

Autophagy Enhancement: Valechlorine has been identified as an autophagy enhancer, which means it can promote the cellular process of autophagy, a critical mechanism for degrading and recycling cellular components. It specifically breaks down lipid droplets and reduces oleic acid-induced lipid accumulation in an Atg5-dependent manner .

Lipid Metabolism Research: Due to its role in breaking down lipid droplets, Valechlorine is valuable in researching lipid metabolism disorders. It could be used to study conditions like fatty liver disease or atherosclerosis, where lipid accumulation is a significant concern .

Pharmaceutical Applications: As an autophagy enhancer, Valechlorine may have therapeutic potential in treating diseases associated with impaired autophagy, such as neurodegenerative diseases, cancer, and infections .

Personal Care Products: Valechlorine’s ability to break down lipids suggests it could be used in personal care products aimed at reducing fat or oil-related concerns, such as oily skin or scalp conditions .

Functional Product Development: In the functional product industry, Valechlorine could be incorporated into nutritional supplements or foods designed to support metabolic health or weight management .

Natural Product Chemistry: Valechlorine is an iridoid isolated from the roots and rhizomes of Valeriana hardwickii. Its study contributes to the field of natural product chemistry, where researchers aim to discover and characterize new compounds with potential biological activities .

Spectral Data Analysis: The structure of Valechlorine was elucidated using spectral data techniques. This application is crucial in the field of analytical chemistry, where understanding the structure of compounds is essential for further research and development .

Flavonoid Research: Although not a flavonoid itself, Valechlorine was isolated alongside flavonoids from Valeriana hardwickii. This association may lead to comparative studies to understand the synergistic effects of iridoids and flavonoids in medicinal plants .

CD BioGlyco - Valechlorine Pharmacognosy Journal - Iridoids and flavonoids from Valeriana

Safety and Hazards

Mécanisme D'action

Target of Action

Valechlorine primarily targets lipid droplets in cells . It enhances autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional components . This process is crucial for maintaining cellular homeostasis.

Mode of Action

Valechlorine interacts with its targets by enhancing autophagy, which leads to the breakdown of lipid droplets . It reduces oleic acid (OA)-induced lipid accumulation in an Atg5-dependent manner . Atg5 is a protein that plays a key role in the early stages of autophagosome formation, a crucial step in autophagy.

Biochemical Pathways

By enhancing autophagy, Valechlorine promotes the breakdown of lipid droplets, thereby reducing lipid accumulation in cells . This can have downstream effects on various cellular processes, including energy production, lipid metabolism, and cellular stress responses.

Result of Action

The primary result of Valechlorine’s action is the reduction of lipid accumulation in cells . By enhancing autophagy and promoting the breakdown of lipid droplets, Valechlorine can help maintain cellular homeostasis and potentially prevent conditions associated with excessive lipid accumulation, such as fatty liver disease .

Propriétés

IUPAC Name |

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClO8/c1-12(2)6-18(25)30-17-8-16-15(9-28-14(5)24)10-29-21(20(16)22(17,27)11-23)31-19(26)7-13(3)4/h8,10,12-13,17,20-21,27H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVCVAIASNFMBE-KVJIRVJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C1(CCl)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@]1(CCl)O)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101121 | |

| Record name | 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valechlorine | |

CAS RN |

51771-49-4 | |

| Record name | 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51771-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

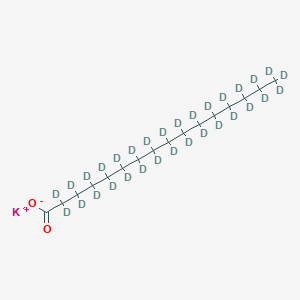

Feasible Synthetic Routes

Q & A

Q1: What is Valechlorine and where is it found?

A1: Valechlorine is an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii Wall. [] Iridoids are a class of secondary metabolites found in a variety of plant species, often with biological activity.

Q2: What other compounds were found in Valeriana hardwickii in this study?

A2: In addition to Valechlorine, researchers also isolated another iridoid called isovaleroxyvaltrate hydrine from the roots and rhizomes. From the aerial parts of the plant, they isolated three flavonoids: linarin, neobudofficide, and rhoifolin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)

![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)